molecular formula C13H13NO4S B6548873 ethyl 5-(furan-2-amido)-3-methylthiophene-2-carboxylate CAS No. 477567-73-0

ethyl 5-(furan-2-amido)-3-methylthiophene-2-carboxylate

Cat. No.: B6548873
CAS No.: 477567-73-0
M. Wt: 279.31 g/mol
InChI Key: WSEGMWRKLRRNBQ-UHFFFAOYSA-N
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Description

Ethyl 5-(furan-2-amido)-3-methylthiophene-2-carboxylate is a complex organic compound that features a furan ring, a thiophene ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(furan-2-amido)-3-methylthiophene-2-carboxylate typically involves the reaction of 5-(furan-2-amido)-3-methylthiophene-2-carboxylic acid with ethanol in the presence of a dehydrating agent. The reaction is carried out under reflux conditions to ensure complete esterification. Microwave-assisted synthesis has also been explored to improve yield and reduce reaction time .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(furan-2-amido)-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

Ethyl 5-(furan-2-amido)-3-methylthiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-(furan-2-amido)-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(furan-2-amido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
  • (2S)-2-cyano-2-[(4-fluorophenyl)methyl]ethyl 5-(furan-2-amido)thiophene-2-carboxylate
  • 5-ethyl-2-(furan-2-amido)benzoic acid

Uniqueness

Ethyl 5-(furan-2-amido)-3-methylthiophene-2-carboxylate is unique due to its combination of a furan ring, a thiophene ring, and an ester functional group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

ethyl 5-(furan-2-carbonylamino)-3-methylthiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4S/c1-3-17-13(16)11-8(2)7-10(19-11)14-12(15)9-5-4-6-18-9/h4-7H,3H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSEGMWRKLRRNBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)NC(=O)C2=CC=CO2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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